

A Comparative Guide to Alternative Enzyme-Cleavable Linkers for Antibody-Drug Conjugates

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For researchers, scientists, and drug development professionals, the linker is a critical component in the design of an antibody-drug conjugate (ADC), profoundly influencing its therapeutic index, efficacy, and safety profile.[1] While the cathepsin B-sensitive valine-citrulline (Val-Cit) dipeptide linker has been the industry standard, its limitations—including suboptimal stability in rodent plasma and off-target cleavage—have spurred the development of novel, alternative enzyme-cleavable systems.[2][3][4]

This guide provides an objective comparison of these alternative linkers, supported by experimental data, to inform rational ADC design. We will explore linkers targeting enzymes prevalent in the tumor microenvironment or within lysosomes, such as legumain, β -glucuronidase, and sulfatases, which offer new avenues to improve ADC stability and tumor-specific payload release.

Comparative Performance of Enzyme-Cleavable Linkers

The ideal enzyme-cleavable linker remains stable in systemic circulation and is efficiently processed by a specific enzyme that is highly expressed at the tumor site or within the lysosomes of cancer cells.

Table 1: Comparative Stability of ADC Linkers in Plasma



Linker Class	Linker Substrate	Stability Condition	% Intact ADC / Half-life (t½)	Reference
Dipeptide (Standard)	Valine-Citrulline (Val-Cit)	Human Plasma	t½ ≈ 230 days	
Valine-Citrulline (Val-Cit)	Mouse Plasma	t½ ≈ 80 hours		
Valine-Alanine (Val-Ala)	Mouse Plasma	Hydrolyzed within 1 hour	_	
Tripeptide	Glutamic Acid- Valine-Citrulline (EVCit)	Mouse Plasma	Improved stability vs. Val- Cit	
Legumain- Cleavable	Asparagine- Asparagine (AsnAsn)	Human Serum (7 days)	~95% Intact	
Asparagine- Asparagine (AsnAsn)	Mouse Serum (7 days)	~85% Intact		
β-Glucuronide	Glucuronic Acid	Human Plasma	t½ > 7 days	
Sulfatase- Cleavable	Arylsulfate	Mouse Plasma	Highly stable (> 7 days)	-

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Alternative Linkers



ADC Target	Linker Type	Payload	Cell Line	IC50	Reference
HER2	β- Galactosidas e-cleavable	ММАЕ	SKBR-3	8.8 pM	
HER2	Val-Cit (control)	MMAE	SKBR-3	14.3 pM	-
HER2	Sulfatase- cleavable	MMAE	SKBR-3	61 pM	_
HER2	Non- cleavable (control)	MMAE	SKBR-3	609 pM	

Key Alternative Linker Technologies Legumain-Cleavable Linkers

Legumain, an asparaginyl endopeptidase, is an attractive enzyme target due to its overexpression in the lysosomes of many solid tumors. Linkers containing asparagine (Asn) sequences are specifically cleaved by legumain while showing excellent stability in plasma. Importantly, these Asn-containing linkers are resistant to human neutrophil elastase, the enzyme thought to be responsible for the neutropenia associated with some Val-Cit-PABC-MMAE ADCs.

β-Glucuronide Linkers

These linkers are cleaved by β -glucuronidase, an enzyme abundant in the lysosomal compartment and within the necrotic cores of tumors. This differential activity profile—high in the tumor microenvironment and low in circulation—makes it a prime candidate for targeted payload release. A key advantage of β -glucuronide linkers is their high hydrophilicity, which can circumvent aggregation issues often seen with ADCs carrying hydrophobic payloads. Studies comparing glucuronide- and Val-Cit-linked ADCs have shown that the glucuronide conjugates exhibit minimal aggregation and greater in vivo efficacy.





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Caption: General mechanism of action for an ADC with an enzyme-cleavable linker.

Sulfatase and Dual-Enzyme Cleavable Linkers

Sulfatases are another class of lysosomal enzymes overexpressed in several cancer types, making them suitable triggers for payload release. Arylsulfate-based linkers have demonstrated excellent plasma stability and selective cleavage, offering a clear advantage over dipeptide linkers that show instability in rodent models.

To further enhance tumor specificity, dual-enzyme cleavable linkers have been developed. For instance, a 3-O-sulfo- β -galactose linker requires sequential cleavage by both arylsulfatase A and β -galactosidase to release its payload, adding a layer of security against premature drug release.

Experimental Protocols Protocol 1: Plasma Stability Assessment

- Incubation: An ADC is incubated in human and/or mouse plasma at 37°C for a predetermined time course (e.g., 0, 24, 48, 96, 168 hours).
- Sample Collection: Aliquots are taken at each time point and immediately frozen to halt degradation.
- Analysis: The concentration of intact, payload-conjugated antibody is quantified using an affinity-capture ELISA or by liquid chromatography-mass spectrometry (LC-MS).

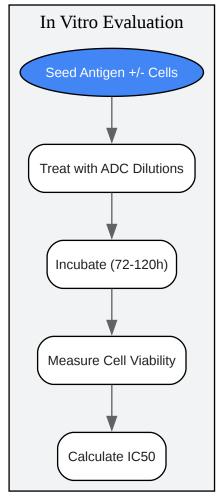


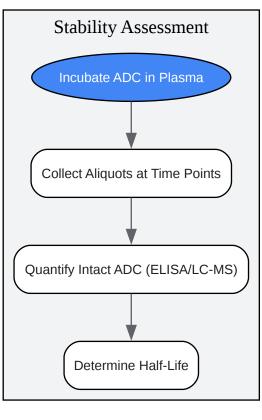
• Data Interpretation: The percentage of intact ADC remaining is plotted against time to determine the stability profile and calculate a half-life (t½).

Protocol 2: In Vitro Cytotoxicity Assay

- Cell Culture: Target antigen-positive and antigen-negative cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.
- ADC Treatment: Cells are treated with serial dilutions of the ADC, a relevant isotype control ADC, and free payload.
- Incubation: The plates are incubated for 72 to 120 hours to allow for cell death to occur.
- Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, resazurin, or CellTiter-Glo®).
- Data Analysis: Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the ADC.







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